3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde
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Overview
Description
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a derivative of vanillin and is known for its aromatic properties. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and perfumery.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in neuroinflammatory diseases.
Medicine: Explored for its potential therapeutic properties, including its use as a tyrosinase inhibitor.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, known for its vanilla flavor.
Ethylvanillin: 3-Ethoxy-4-hydroxybenzaldehyde, used as a flavoring agent.
Isovanillin: 3-Hydroxy-4-methoxybenzaldehyde, used in the synthesis of pharmaceuticals.
Uniqueness
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its combination of ethoxy, hydroxy, and methoxy groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-ethoxy-2-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-3-14-10-8(13-2)5-4-7(6-11)9(10)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
GNDFQTRTEBOKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)C=O)OC |
Origin of Product |
United States |
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